Acetic acid, benzyl(1-cyclopropylethyl)amine
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Overview
Description
Preparation Methods
The synthesis of acetic acid, benzyl(1-cyclopropylethyl)amine typically involves the reaction of benzylamine with cyclopropyl ethyl ketone, followed by acetylation with acetic anhydride . The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Acetic acid, benzyl(1-cyclopropylethyl)amine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted amines.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted amines, alcohols, and carboxylic acids .
Scientific Research Applications
Acetic acid, benzyl(1-cyclopropylethyl)amine has several scientific research applications:
Mechanism of Action
The mechanism of action of acetic acid, benzyl(1-cyclopropylethyl)amine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt the cell membrane integrity of pathogens, leading to cell death . In the context of diabetes treatment, it may act by modulating specific metabolic pathways involved in glucose regulation .
Comparison with Similar Compounds
Acetic acid, benzyl(1-cyclopropylethyl)amine can be compared with similar compounds such as:
Benzylamine: A simpler amine with similar reactivity but lacking the cyclopropyl and acetyl groups.
Cyclopropylamine: Contains the cyclopropyl group but lacks the benzyl and acetyl groups.
Acetic acid, benzylamine: Similar structure but without the cyclopropyl group.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties .
Properties
IUPAC Name |
2-[benzyl(1-cyclopropylethyl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-11(13-7-8-13)15(10-14(16)17)9-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBISHEJXFTYVHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)N(CC2=CC=CC=C2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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